molecular formula C9H19NO B1297402 4-(Piperidin-1-yl)butan-1-ol CAS No. 4672-11-1

4-(Piperidin-1-yl)butan-1-ol

Cat. No. B1297402
CAS RN: 4672-11-1
M. Wt: 157.25 g/mol
InChI Key: YRISKTNAYHHICR-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-yl)butan-1-ol” is a compound that belongs to the class of Piperidines . It is used in research and has a CAS number of 4672-11-1 . The molecular formula of this compound is C9H19NO .


Synthesis Analysis

The synthesis of “4-(Piperidin-1-yl)butan-1-ol” involves several stages. In one experiment, sodium hydride was added to a solution of 4-piperidin-1-ylbutan-1-ol in N,N-dimethyl-formamide (DMF). This was followed by the addition of 4,5-difluoro-2-nitroaniline . Another synthesis method involved the reaction of γ-piperidinobutyric acid hydrochloride with lithium aluminium tetrahydride .


Molecular Structure Analysis

The molecular structure of “4-(Piperidin-1-yl)butan-1-ol” consists of a piperidine ring attached to a butan-1-ol chain . The piperidine ring is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “4-(Piperidin-1-yl)butan-1-ol” are complex and can lead to a variety of products. For instance, it can react with sodium hydride in DMF to form an intermediate, which can then react with 4,5-difluoro-2-nitroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Piperidin-1-yl)butan-1-ol” include a molecular weight of 157.25 . It is recommended to be stored sealed in a dry room at room temperature .

Scientific Research Applications

Drug Discovery

The piperidine nucleus, which is a part of the “4-(Piperidin-1-yl)butan-1-ol” structure, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications .

Anticancer Applications

Piperidine derivatives, including “4-(Piperidin-1-yl)butan-1-ol”, are being utilized as anticancer agents . They show promising results in inhibiting the growth of cancer cells .

Antiviral Applications

Piperidine derivatives are also being used as antiviral agents . They can inhibit the replication of various viruses, contributing to the treatment of viral diseases .

Antimalarial Applications

The piperidine nucleus has been found to have antimalarial properties . This makes “4-(Piperidin-1-yl)butan-1-ol” a potential candidate for the development of new antimalarial drugs .

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi, which can be useful in treating infections .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic and anti-inflammatory properties . They can help in relieving pain and reducing inflammation, which can be beneficial in managing various health conditions .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . They can help in managing Alzheimer’s disease and various psychiatric disorders .

In addition to these applications, “4-(Piperidin-1-yl)butan-1-ol” and its derivatives are being explored for potential treatment of HIV . The compounds have been evaluated for their CCR5 antagonistic activities, which could potentially inhibit HIV-1 entry .

Safety and Hazards

The safety data sheet for “4-(Piperidin-1-yl)butan-1-ol” indicates that it has a signal word of “Warning” and hazard statements of H302-H315-H319-H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Piperidine derivatives, including “4-(Piperidin-1-yl)butan-1-ol”, have been highlighted as important synthetic fragments for designing drugs . They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

4-piperidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRISKTNAYHHICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329268
Record name 4-(Piperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)butan-1-ol

CAS RN

4672-11-1
Record name 4-(Piperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.68 mL of a 1M solution of lithium aluminum hydride in ether are added to 10 mL of tetrahydrofuran, and then 1 g of 4-piperidin-1-ylbutyric acid hydrochloride (synthesized according to a method described in the literature) is added. The medium is brought to boiling for approximately 10 minutes. After a return to ambient temperature and cooling to 0° C., a mixture of 1 mL of distilled water-30 mL of tetrahydrofuran is added dropwise. A large amount of gas is given off and strong exothermia is observed. After a return to ambient temperature, the medium is evaporated to dryness under reduced pressure in a rotary evaporator. The reaction crude is triturated in 150 mL of ethyl acetate and filtered, and the filtrate is washed with 2×20 mL of distilled water. The organic phase is dried over magnesium sulfate, filtered and then concentrated under vacuum in a rotary evaporator. 646 mg of 4-piperidin-1-ylbutan-1-ol are isolated in the form of a colorless oil. 1H NMR (300 MHz, DMSO-d6, δ in ppm): from 1.30 to 1.53 (m, 10H); 2.20 (t, J=6.5 Hz, 2H); 2.28 (m, 4H); 3.37 (broad t, J=6.5 Hz, 2H); 4.57 (broad s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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